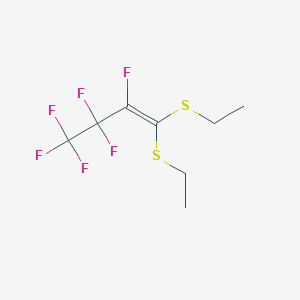
1-Butene, 1,1-bis(ethylthio)-2,3,3,4,4,4-hexafluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butene, 1,1-bis(ethylthio)-2,3,3,4,4,4-hexafluoro- is a fluorinated organic compound with unique chemical properties. The presence of multiple fluorine atoms and ethylthio groups makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butene, 1,1-bis(ethylthio)-2,3,3,4,4,4-hexafluoro- typically involves the reaction of 1-butene with ethylthiol and a fluorinating agent under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the addition of ethylthio and fluorine groups to the butene backbone.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the purification of reactants, precise control of reaction temperature and pressure, and the use of advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butene, 1,1-bis(ethylthio)-2,3,3,4,4,4-hexafluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ethylthio groups to ethyl groups.
Substitution: Halogenation and other substitution reactions can replace the ethylthio groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Butene, 1,1-bis(ethylthio)-2,3,3,4,4,4-hexafluoro- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-Butene, 1,1-bis(ethylthio)-2,3,3,4,4,4-hexafluoro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The ethylthio groups can interact with sulfur-containing biomolecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Butene, 3-methyl-: Another fluorinated butene derivative with different substituents.
1,1-Bis(ethylthio)-1-butene-3-one: A structurally similar compound with a ketone group.
Uniqueness
1-Butene, 1,1-bis(ethylthio)-2,3,3,4,4,4-hexafluoro- is unique due to the combination of multiple fluorine atoms and ethylthio groups, which impart distinct chemical and physical properties. This makes it particularly valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
145327-77-1 |
|---|---|
Molekularformel |
C8H10F6S2 |
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
1,1-bis(ethylsulfanyl)-2,3,3,4,4,4-hexafluorobut-1-ene |
InChI |
InChI=1S/C8H10F6S2/c1-3-15-6(16-4-2)5(9)7(10,11)8(12,13)14/h3-4H2,1-2H3 |
InChI-Schlüssel |
BTSVADGGHXXSGY-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(=C(C(C(F)(F)F)(F)F)F)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


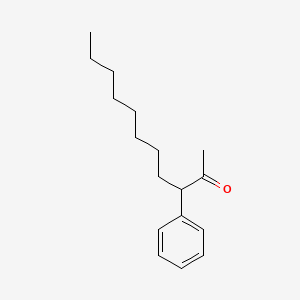
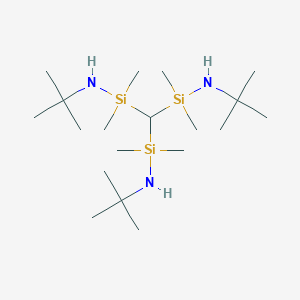
![2,2-Diphenyl-2H-[1]benzofuro[2,3-h][1]benzopyran](/img/structure/B15162472.png)

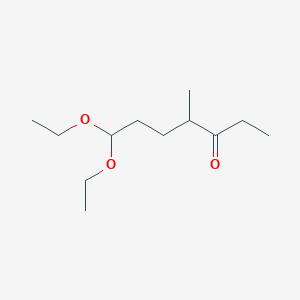
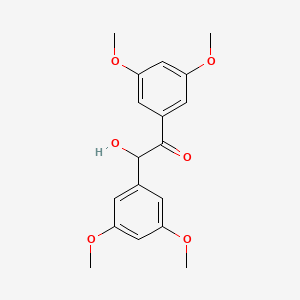
![5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal](/img/structure/B15162497.png)
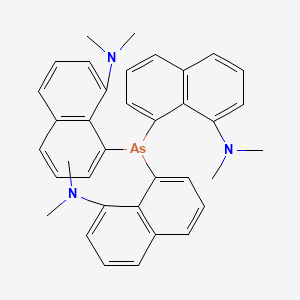
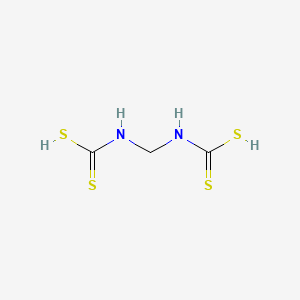
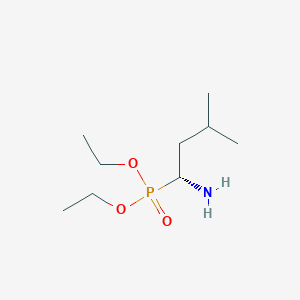
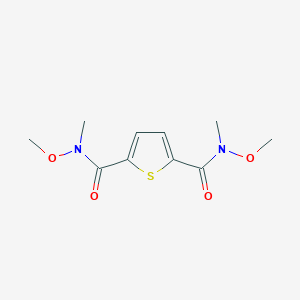

![Acetamide, N-[2,6-bis(1-methylethyl)phenyl]-2-(dodecylthio)-](/img/structure/B15162542.png)
![1H,2H-Pyrimido[4,5-B]quinolin-2-one](/img/structure/B15162550.png)
